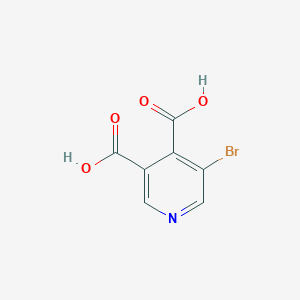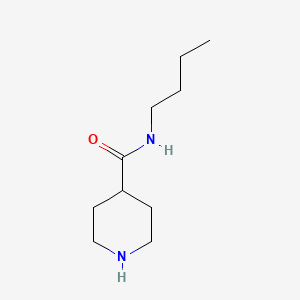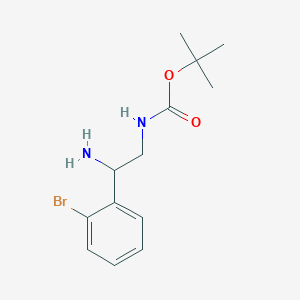
3,7-Dibromophenothiazin-5-ium bromide
Overview
Description
3,7-Dibromophenothiazin-5-ium bromide is a chemical compound with the empirical formula C12H6Br3NS . It has a molecular weight of 435.96 .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenothiazine with an excess of bromine in acetic acid . This reaction sequence involves two electrophilic aromatic substitutions and one oxidation .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [Br-].Brc1ccc2nc3ccc (Br)cc3 [s+]c2c1 .Physical And Chemical Properties Analysis
The melting point of this compound is 155 °C (dec.) (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- 3,7-Dibromophenothiazin-5-ium bromide is synthesized from phenothiazine, involving electrophilic aromatic substitutions and oxidation, yielding compounds analogous to methylene blue. This process highlights its reactive nature and importance in chemical synthesis (Leventis, Chen, & Sotiriou-Leventis, 1997).
Application in Forensic Science
- The compound has been used in solutions for enhancing latent fingerprints, demonstrating its utility in forensic applications (Plater & Harrison, 2009).
Biomedical Applications
- It's involved in light-induced reactions with biological substrates and has biomedical applications, including biological staining and antimicrobial activity (Moura & Cordeiro, 2003).
- The compound is investigated as a photosensitizer in photodynamic therapy, where its properties are compared with Methylene Blue, highlighting its potential in treating tumors (Gorman et al., 2006).
Photodynamic Therapy
- Optimized for use in photodynamic therapy for cutaneous leishmaniasis, indicating its therapeutic potential in dermatology (Akilov et al., 2009).
Electrochemical Studies
- Electrochemical properties of phenothiazine derivatives, including this compound, have been studied, revealing complex kinetics of electrode reactions. These studies are crucial for understanding its applications in electrochemistry (Kuzin et al., 2021).
properties
IUPAC Name |
3,7-dibromophenothiazin-5-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2NS.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQBWPKNZFNPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583836 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46710-21-8 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)






![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)



